molecular formula C9H10O4S B2731857 3-[(Methylsulfonyl)methyl]benzoic acid CAS No. 261924-94-1

3-[(Methylsulfonyl)methyl]benzoic acid

Cat. No. B2731857
M. Wt: 214.24
InChI Key: VZNYDXZDGVYNJM-UHFFFAOYSA-N
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Description

“3-[(Methylsulfonyl)methyl]benzoic acid” is a chemical compound with the molecular formula C9H10O4S . It is used for proteomics research . The compound is similar to 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which is a white solid that is soluble in water and organic solvents .


Molecular Structure Analysis

The molecular structure of “3-[(Methylsulfonyl)methyl]benzoic acid” consists of a benzoic acid group attached to a methylsulfonyl group . The molecular weight of the compound is 214.24 g/mol .


Physical And Chemical Properties Analysis

“3-[(Methylsulfonyl)methyl]benzoic acid” is a solid compound . It has a molecular weight of 200.21 g/mol . The compound has a density of 1.3±0.1 g/cm^3 and a boiling point of 391.0±34.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Production Techniques

  • A study by Yin (2002) describes a method for synthesizing 4-(methylsulfonyl)benzoic acid, which shares structural similarities with 3-[(Methylsulfonyl)methyl]benzoic acid. This method, involving reduction, methylation, oxidation, and purification, yields a product with over 98% purity and is suitable for large-scale production. This could be relevant for the synthesis of 3-[(Methylsulfonyl)methyl]benzoic acid (Yin, 2002).

Inhibition of Na+/H+ Exchanger

  • Baumgarth et al. (1997) researched the inhibition of the Na+/H+ exchanger by benzoic acid derivatives, including 4-(methylsulfonyl)benzoic acids. This work is significant for understanding the potential therapeutic uses of such compounds in conditions like acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Plant Stress Tolerance

  • Senaratna et al. (2004) found that benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, play a role in inducing multiple stress tolerance in plants. This research indicates potential agricultural applications for 3-[(Methylsulfonyl)methyl]benzoic acid in enhancing plant resilience (Senaratna et al., 2004).

Catalytic Applications

  • Khazaei et al. (2011) explored the use of ionic liquid-based catalytic systems for synthesizing benzimidazole derivatives, where carboxylic acids, possibly including 3-[(Methylsulfonyl)methyl]benzoic acid, were used. This could point towards catalytic applications in organic synthesis (Khazaei et al., 2011).

Radical Relay Strategy in Organic Synthesis

  • Gong et al. (2019) developed a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes, indicating a method that might be applicable to the synthesis or modification of 3-[(Methylsulfonyl)methyl]benzoic acid (Gong, Wang, Ye, & Wu, 2019).

Electrochemical Studies

  • Rudenko et al. (1983) studied the electrochemical oxidation of aromatic carboxylic acids, including substituted benzoic acids. This research could provide insights into the electrochemical properties of 3-[(Methylsulfonyl)methyl]benzoic acid (Rudenko, Zarubin, Barsheva, & Pragst, 1983).

Gas-Liquid Phase Oxidation

  • Long-wang (2013) conducted a study on the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid through air-nitric acid combined oxidation, providing insights that could be relevant to the synthesis or modification of 3-[(Methylsulfonyl)methyl]benzoic acid (Ci Long-wang, 2013).

Occupational Health and Safety

  • Suojalehto et al. (2015, 2017) reported on respiratory diseases and urticaria related to 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- Benzoic acid, an intermediate product in plant protection. This research highlights the need for stringent exposure control measures to prevent diseases related to these benzoic acid derivatives (Suojalehto et al., 2015) (Suojalehto et al., 2017).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-(methylsulfonylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNYDXZDGVYNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylsulfonyl)methyl]benzoic acid

CAS RN

261924-94-1
Record name 3-(methanesulfonylmethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
J Pícha, R Cibulka, F Liška, P Pařík… - Collection of …, 2004 - cccc.uochb.cas.cz
Ten meta- and para-substituted benzoic acids with substituents N + (CH 3 ) 3 , CH 2 N + (CH 3 ) 3 , CH 2 Py + , CH 2 SO 2 CH 3 and PO(OCH 3 ) 2 were synthesized. Dissociation …
Number of citations: 23 cccc.uochb.cas.cz

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